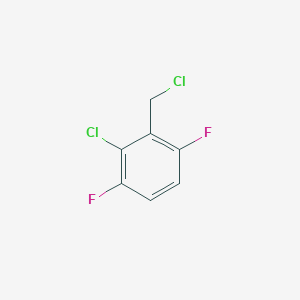![molecular formula C13H14BrF3O4 B13595342 Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate: is an organic compound with the molecular formula C13H14BrF3O4 . This compound is notable for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a tert-butyl ester. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate typically involves the reaction of 2-bromo-5-(trifluoromethoxy)phenol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester group, to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include alcohols or reduced esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon or carbon-heteroatom bonds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Probes: Used as chemical probes to study biological pathways and interactions.
Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds.
Diagnostics: Used in the development of diagnostic agents for medical imaging.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Polymers: Used in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl bromoacetate: Similar in structure but lacks the phenoxy and trifluoromethoxy groups.
Tert-butyl 2-bromoacetate: Similar ester group but different aromatic substitution pattern.
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate is unique due to the presence of both the bromine atom and the trifluoromethoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications .
Eigenschaften
Molekularformel |
C13H14BrF3O4 |
|---|---|
Molekulargewicht |
371.15 g/mol |
IUPAC-Name |
tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate |
InChI |
InChI=1S/C13H14BrF3O4/c1-12(2,3)21-11(18)7-19-10-6-8(4-5-9(10)14)20-13(15,16)17/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
LWBSGZIHYUSDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=C1)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)

![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)

![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)



![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)



![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)
